molecular formula C9H11Br2NO B13081050 2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol

2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol

Cat. No.: B13081050
M. Wt: 309.00 g/mol
InChI Key: ZGXUDGWXDBFKQL-UHFFFAOYSA-N
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Description

2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C9H11Br2NO It is characterized by the presence of a dibromophenyl group attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol typically involves the reaction of 3,4-dibromobenzyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The dibromo group can be reduced to form a less halogenated derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a mono- or non-halogenated derivative.

    Substitution: Formation of substituted aminoethanol derivatives.

Scientific Research Applications

2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(3,4-Dichlorophenyl)methyl]amino}ethan-1-ol
  • 2-{[(3,4-Difluorophenyl)methyl]amino}ethan-1-ol
  • 2-{[(3,4-Dimethylphenyl)methyl]amino}ethan-1-ol

Uniqueness

2-{[(3,4-Dibromophenyl)methyl]amino}ethan-1-ol is unique due to the presence of two bromine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity compared to its chlorinated, fluorinated, or methylated analogs. The bromine atoms can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C9H11Br2NO

Molecular Weight

309.00 g/mol

IUPAC Name

2-[(3,4-dibromophenyl)methylamino]ethanol

InChI

InChI=1S/C9H11Br2NO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2

InChI Key

ZGXUDGWXDBFKQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNCCO)Br)Br

Origin of Product

United States

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